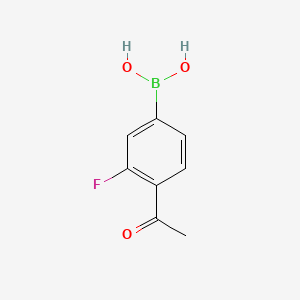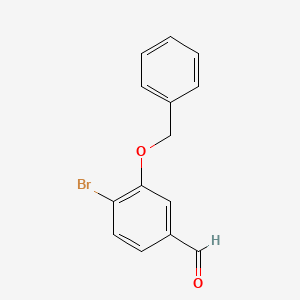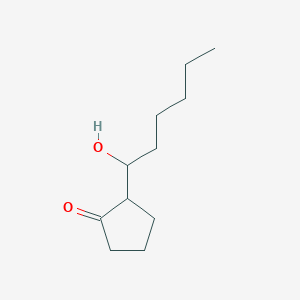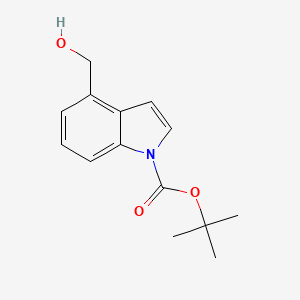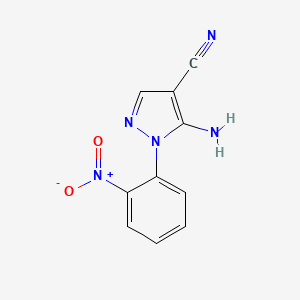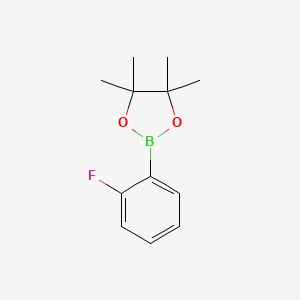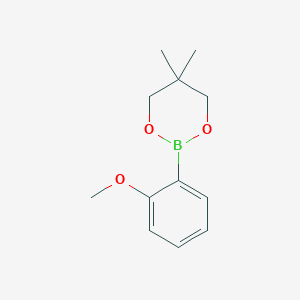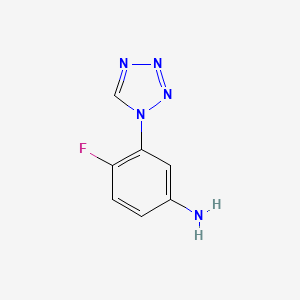
4-fluoro-3-(1H-tetrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including fluorination, substitution, and reduction processes. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline starts with 3,5-dinitro-1-trifluoromethylbenzene, which undergoes fluorination and subsequent substitution and reduction to yield the final product with an overall yield of about 50% . This suggests that a similar approach could be taken for the synthesis of 4-fluoro-3-(1H-tetrazol-1-yl)aniline, starting with an appropriately substituted nitrobenzene derivative.
Molecular Structure Analysis
While the molecular structure of 4-fluoro-3-(1H-tetrazol-1-yl)aniline is not explicitly analyzed in the papers, the structure of fluorinated anilines is known to be influenced by the electron-withdrawing effects of the fluorine atom and any additional substituents on the aromatic ring. These effects can impact the reactivity and stability of the molecule .
Chemical Reactions Analysis
The papers describe the reactivity of trifluoromethyl-substituted anilines with dianions derived from oximes, leading to the formation of isoxazoles and triazines . This indicates that the presence of a fluorine atom on an aniline ring can significantly alter its chemical reactivity, enabling the formation of various heterocyclic compounds. By analogy, 4-fluoro-3-(1H-tetrazol-1-yl)aniline could also participate in unique chemical reactions due to the presence of both the fluorine atom and the tetrazolyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-3-(1H-tetrazol-1-yl)aniline can be inferred from the properties of similar fluorinated anilines. The introduction of a fluorine atom typically increases the acidity of the aniline NH2 group and enhances the compound's overall electronegativity. The tetrazolyl group is also known for its electron-withdrawing nature, which would further contribute to the compound's acidity and potentially affect its boiling point, solubility, and stability .
Applications De Recherche Scientifique
Specific Scientific Field
This compound has been used in the field of antibacterial research .
Summary of the Application
A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties against medicinally relevant bacterial strains .
Methods of Application or Experimental Procedures
The compound was used to synthesize a series of novel amides. These amides were then tested for their antibacterial properties against various bacterial strains .
Results or Outcomes
The compounds exhibited significant antibacterial activity. Specifically, compound 8d exhibited superior activity against Enterobacter aerogenes with a minimum inhibitory concentration (MIC) value of 114±0.48 µg/mL, and compound 8l was most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .
Moreover, there is a study that mentioned the design and synthesis of compounds with a 1H-1,2,3-triazol-1-yl group, which is similar to the 1H-tetrazol-1-yl group in “4-fluoro-3-(1H-tetrazol-1-yl)aniline”. These compounds showed potential as HSP90 inhibitors for pancreatic cancer treatment .
Moreover, there is a study that mentioned the design and synthesis of compounds with a 1H-1,2,3-triazol-1-yl group, which is similar to the 1H-tetrazol-1-yl group in “4-fluoro-3-(1H-tetrazol-1-yl)aniline”. These compounds showed potential as HSP90 inhibitors for pancreatic cancer treatment .
Safety And Hazards
Propriétés
IUPAC Name |
4-fluoro-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-6-2-1-5(9)3-7(6)13-4-10-11-12-13/h1-4H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSODQMGPYLMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N2C=NN=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587969 |
Source


|
| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(1H-tetrazol-1-yl)aniline | |
CAS RN |
924871-65-8 |
Source


|
| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

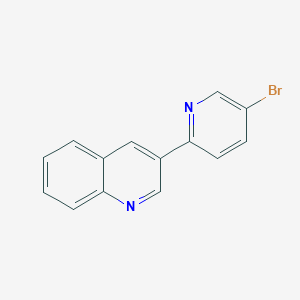
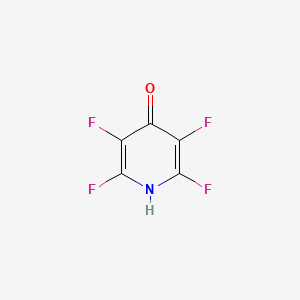
![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)
